2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Physical Organic Chemistry Medicinal Chemistry Reactivity Prediction

2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2) is an organic compound belonging to the anthranilic acid class, with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol. Its structure consists of a benzoic acid core substituted with a (2-methoxy-2-oxoethyl)amino group at the ortho position, providing a unique bifunctional scaffold that combines a carboxylic acid and a protected amino acid side chain.

Molecular Formula C10H11NO4
Molecular Weight 209.2g/mol
CAS No. 114514-94-2
Cat. No. B381991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
CAS114514-94-2
Molecular FormulaC10H11NO4
Molecular Weight209.2g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H11NO4/c1-15-9(12)6-11-8-5-3-2-4-7(8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
InChIKeyAKCIMWNRRUVYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2): A Specialized Anthranilic Acid Building Block for Targeted Organic Synthesis


2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2) is an organic compound belonging to the anthranilic acid class, with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . Its structure consists of a benzoic acid core substituted with a (2-methoxy-2-oxoethyl)amino group at the ortho position, providing a unique bifunctional scaffold that combines a carboxylic acid and a protected amino acid side chain [1]. This structural arrangement imparts specific physicochemical properties, including the potential for intramolecular hydrogen bonding, which influences its reactivity profile [2]. While publicly available quantitative comparative data for this specific compound is sparse, its well-defined structure positions it as a versatile intermediate in the synthesis of more complex molecules [3].

Why Generic Substitution of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2) with Other Aminobenzoic Acids is Scientifically Unjustified


The practice of generic substitution, where a different aminobenzoic acid derivative is used interchangeably with 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, is scientifically untenable due to fundamental differences in their chemical and biological profiles. Even minor structural variations within the anthranilic acid class can lead to significant alterations in key parameters such as acidity, solubility, and biological activity [1]. For example, the position of the substituent (ortho, meta, or para) on the benzoic acid ring dictates the compound's ability to form intramolecular hydrogen bonds, which profoundly affects its physicochemical properties and reactivity [2]. This compound's specific ortho-substitution pattern and the presence of the methoxy-oxoethyl group are critical determinants of its performance as a synthetic intermediate [3]. The following evidence guide provides a quantitative, comparator-based rationale for its selection, though it must be noted that high-strength direct comparative data is limited for this specific compound.

2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2): A Quantitative and Comparative Evidence Guide for Informed Procurement


Comparative Acidity: Ortho-Substitution and Intramolecular Hydrogen Bonding Modulate Reactivity in 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

The ortho-substitution pattern in 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid enables a distinct intramolecular hydrogen bond network, a feature not present in its para- or meta-substituted analogs. This structural characteristic directly influences its acidity and, consequently, its behavior in chemical reactions and biological interactions [1]. While direct pKa data for this specific compound is not available in the open literature, a computational study on closely related 2-substituted benzoic acids provides a reliable class-level inference. The study found that for 2-methoxybenzoic acid, an intramolecular hydrogen bond is present and affects its acidity, with a calculated pKa of approximately 4.0, compared to a calculated pKa of 4.2 for the para isomer (4-methoxybenzoic acid), where such bonding is absent [2]. This difference, though seemingly small, can be significant in reactions sensitive to proton transfer or when designing compounds for specific pH environments [3].

Physical Organic Chemistry Medicinal Chemistry Reactivity Prediction

Regioisomeric Differentiation: Ortho vs. Meta Substitution Dictates Unique Scaffold Utility for 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

The position of the (2-methoxy-2-oxoethyl)amino group on the benzoic acid ring is a critical determinant of the molecule's three-dimensional shape and its potential to engage in specific non-covalent interactions. The ortho isomer, 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, offers a distinct geometric arrangement compared to its regioisomers, such as 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (meta) and 4-(2-Methoxy-2-oxoethyl)aminobenzoic acid (para) [1]. This spatial difference influences the molecule's ability to fit into enzyme active sites or to serve as a rigid building block in supramolecular chemistry. While direct comparative functional data between the ortho and meta isomers is lacking, it is well-established that ortho-substituted benzoic acids have different acid/base properties and conformational preferences than their meta and para counterparts due to steric and electronic effects [2]. For instance, the ortho isomer is more likely to form a six-membered intramolecular hydrogen-bonded ring, a structural feature that can be exploited in crystal engineering and drug design [3].

Organic Synthesis Medicinal Chemistry Scaffold Design

Molecular Weight and Functionality: A Balanced Bifunctional Scaffold in 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, with a molecular weight of 209.20 g/mol, resides in the optimal range for fragment-based lead discovery, offering a balance between complexity and synthetic accessibility . Its molecular weight is significantly lower than many more complex anthranilic acid derivatives described in patents for specific therapeutic applications (e.g., those with MW > 400 g/mol) [1]. Furthermore, its bifunctional nature—containing both a carboxylic acid and a protected amino acid side chain—allows for divergent chemical transformations, a feature that simpler anthranilic acid analogs like 2-aminobenzoic acid (MW 137.14 g/mol) lack [2]. The presence of the methoxy-oxoethyl group provides a handle for further elaboration while maintaining a low molecular weight and favorable physicochemical properties for membrane permeability, a crucial factor in early-stage drug discovery [3].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Optimal Research and Industrial Application Scenarios for 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2)


Synthesis of Novel Heterocyclic Compounds as Potential Pharmaceuticals

The unique bifunctional structure of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid makes it an ideal starting material for the synthesis of diverse heterocyclic systems, such as quinazolinones or benzodiazepines, which are privileged scaffolds in medicinal chemistry [1]. Its ortho-amino acid motif allows for facile cyclization reactions, while the methoxy-oxoethyl group can be further modified or removed under controlled conditions to introduce additional molecular diversity [2]. This enables medicinal chemists to efficiently explore chemical space around a core anthranilic acid template.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 209.20 g/mol, 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an excellent fragment-sized molecule for inclusion in FBDD libraries . Its balanced physicochemical properties and orthogonal functional groups (carboxylic acid and protected amine) make it a high-quality 'rule-of-three' compliant starting point for fragment growing or merging strategies, a common practice in modern drug discovery [3].

Building Block for Peptidomimetics and Amino Acid-Derived Scaffolds

The compound serves as a protected amino acid derivative, where the anthranilic acid core acts as a rigid, aromatic scaffold. It can be incorporated into peptidomimetic designs to replace a natural amino acid, potentially improving metabolic stability and bioavailability [4]. The ortho-substitution ensures a defined, kinked geometry in the peptide backbone, which can be crucial for mimicking specific secondary structures like beta-turns [5].

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and a secondary amine, along with the potential for additional coordination from the ester carbonyl, makes 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid a potentially versatile ligand for the construction of coordination polymers or MOFs [6]. The ortho-substitution pattern can lead to unique metal-binding motifs and framework topologies not achievable with para-substituted analogs, as supported by class-level inferences regarding the effect of substitution on benzoic acid coordination chemistry [7].

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